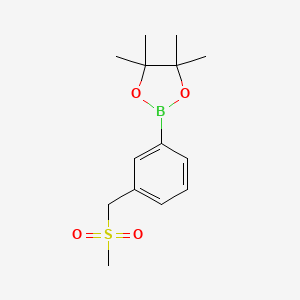

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylsulfonylmethyl group. The pinacol ester moiety enhances the stability and solubility of the compound, making it suitable for various chemical reactions and applications.

Mécanisme D'action

Target of Action

The primary target of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound of interest) transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The use of organoboron reagents like this compound allows for mild and functional group tolerant reaction conditions .

Pharmacokinetics

The rate of reaction is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environmental conditions in which it is used .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Methylsulfonylmethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product. The use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) is common to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and consistency. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Boronic acids and oxidized phenyl derivatives.

Reduction: Boronic acids and alcohols.

Substitution: Biaryl compounds and other carbon-carbon bonded products.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl boron compounds and electrophiles, making it invaluable in synthesizing complex organic molecules. The presence of the methylsulfonylmethyl group enhances the reactivity and stability of the boronic ester, facilitating efficient coupling under mild conditions .

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Condition | Yield (%) |

|---|---|---|

| This compound | 25 °C, THF solvent | 85 |

| Iodoacetophenone | 48 hours stirring | 87 |

| Catalyst (Pd(PPh₃)₂Cl₂) | Nitrogen atmosphere | 90 |

Medicinal Chemistry

Drug Development

The compound has potential applications in drug development, particularly as a scaffold for designing boron-containing drugs. Boronic acids are known to interact with biological molecules, making them useful in targeting enzymes and receptors involved in various diseases. For instance, studies have indicated that boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer treatment .

Case Study: Anticancer Activity

Research on similar boronic acid compounds has demonstrated their ability to induce apoptosis in cancer cells by modulating proteasome pathways. In vitro studies showed that certain derivatives effectively inhibited the growth of multiple myeloma cells with IC50 values around 400 μM .

Materials Science

Advanced Materials Production

In materials science, this compound is utilized in synthesizing advanced materials such as polymers and electronic components. Its stability and reactivity make it a suitable candidate for developing new materials with tailored properties.

Table: Comparison with Similar Boron Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Enhanced stability and reactivity | Organic synthesis, drug development |

| 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester | Unique fluorine substitution | Anticancer agents |

| Phenylboronic acid pinacol ester | General reactivity | Basic organic synthesis |

Comparaison Avec Des Composés Similaires

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester can be compared with other boronic esters and boronic acids:

3-(Methanesulfonylamino)phenylboronic acid pinacol ester: Similar in structure but with an amino group instead of a methylsulfonylmethyl group.

3-(Cyanomethyl)phenylboronic acid pinacol ester: Contains a cyanomethyl group instead of a methylsulfonylmethyl group.

Phenylboronic acid pinacol ester: Lacks the methylsulfonylmethyl group, making it less reactive in certain applications.

The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the methylsulfonylmethyl group, making it a valuable reagent in various chemical and industrial processes.

Activité Biologique

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety attached to a phenyl group with a methylsulfonylmethyl substituent. The pinacol ester form enhances its stability and solubility, which are critical for biological applications.

Anticancer Properties

Research has shown that boronic acids, including this compound, exhibit significant anticancer activity. The mechanism of action is primarily through the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within cancer cells.

- Case Study : A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications .

Antibacterial Activity

The antibacterial properties of boronic acids have been increasingly recognized. The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies indicated that this compound exhibited minimum inhibitory concentrations (MICs) of 10-20 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This action suggests its potential use in therapies aimed at conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Tables

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasomal degradation pathways, leading to increased levels of regulatory proteins that promote apoptosis in cancer cells.

- Cell Wall Synthesis Disruption : In bacteria, the compound likely interferes with peptidoglycan synthesis, crucial for maintaining bacterial cell integrity.

- Cytokine Modulation : Its effects on inflammatory cytokines suggest a role in modulating immune responses.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-7-11(9-12)10-20(5,16)17/h6-9H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCILNMLIKSDFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.